molecular formula C21H23ClN2 B5137680 N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine

N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine

Cat. No. B5137680
M. Wt: 338.9 g/mol
InChI Key: LSGKDXVAQFYZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific manner. In

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
One of the limitations of using N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine in lab experiments is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells as well as cancer cells. Therefore, careful consideration must be given when using this compound in lab experiments.

Future Directions

There are several future directions for the research on N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine. One potential area of research is the development of novel derivatives of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information for the development of potential therapeutic agents.

Synthesis Methods

The synthesis of N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-4-methylquinoline with benzylamine and butylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

N-benzyl-N-butyl-7-chloro-4-methyl-2-quinolinamine has been used in various scientific research applications. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-benzyl-N-butyl-7-chloro-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2/c1-3-4-12-24(15-17-8-6-5-7-9-17)21-13-16(2)19-11-10-18(22)14-20(19)23-21/h5-11,13-14H,3-4,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGKDXVAQFYZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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